molecular formula C11H12N2O2S B13243245 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid

Cat. No.: B13243245
M. Wt: 236.29 g/mol
InChI Key: HNDJQDVWTDMPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium hydroxide. The reaction conditions typically involve heating, refluxing, or using a desiccant to remove moisture .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. Thienopyrimidines are known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, some thienopyrimidines act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group and the acetic acid moiety provides distinct properties that can be exploited in various applications .

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(6-propan-2-ylthieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C11H12N2O2S/c1-6(2)9-3-7-8(4-10(14)15)12-5-13-11(7)16-9/h3,5-6H,4H2,1-2H3,(H,14,15)

InChI Key

HNDJQDVWTDMPQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.